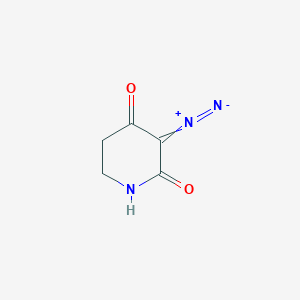
3-Diazonio-4-oxo-1,4,5,6-tetrahydropyridin-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Diazopiperidine-2,4-dione is a heterocyclic compound featuring a piperidine ring with diazo and dione functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-diazopiperidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method is the Dieckmann cyclization, which involves the intramolecular condensation of β-keto esters in the presence of a strong base such as sodium hydride or butyllithium . This reaction is often carried out in tetrahydrofuran as a solvent.
Industrial Production Methods: Industrial production of 3-diazopiperidine-2,4-dione may involve similar cyclization techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, enantioselective synthesis methods may be employed to produce enantiomerically pure compounds .
Análisis De Reacciones Químicas
Types of Reactions: 3-Diazopiperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the diazo group into amines or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
3-Diazopiperidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds
Mecanismo De Acción
The mechanism of action of 3-diazopiperidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The diazo group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparación Con Compuestos Similares
Thiazolidine-2,4-dione: This compound shares the dione functionality but has a different heterocyclic ring structure.
Piperidine-2,4-dione: Similar in structure but lacks the diazo group.
Uniqueness: 3-Diazopiperidine-2,4-dione is unique due to the presence of the diazo group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .
Propiedades
Número CAS |
111337-42-9 |
|---|---|
Fórmula molecular |
C5H5N3O2 |
Peso molecular |
139.11 g/mol |
Nombre IUPAC |
3-diazopiperidine-2,4-dione |
InChI |
InChI=1S/C5H5N3O2/c6-8-4-3(9)1-2-7-5(4)10/h1-2H2,(H,7,10) |
Clave InChI |
UKTPKWSLKKHSAH-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C(=[N+]=[N-])C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


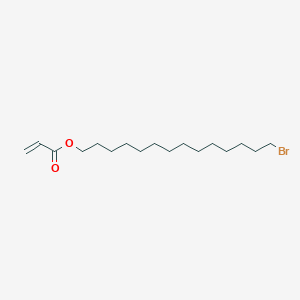
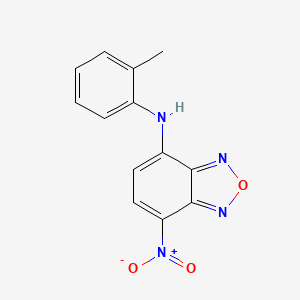

![2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate](/img/structure/B14322076.png)
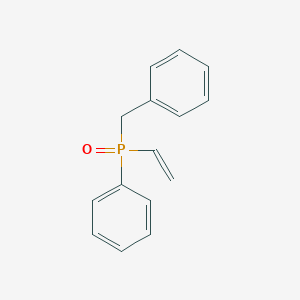
![2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine](/img/structure/B14322088.png)
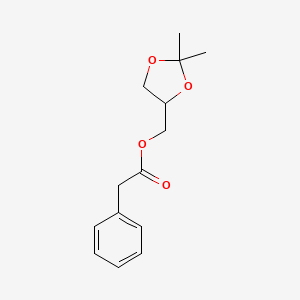

![[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone)](/img/structure/B14322105.png)
![2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]-](/img/structure/B14322119.png)

![2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-](/img/structure/B14322138.png)


